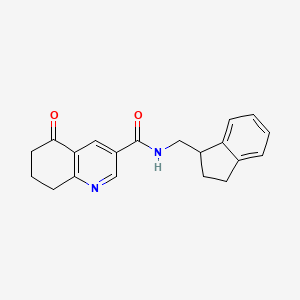![molecular formula C15H19N3O3S B7435587 1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)
1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of cyclopropylamines and has been found to exhibit promising activity against various diseases.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol involves the inhibition of certain enzymes and signaling pathways. The compound has been found to inhibit the activity of certain kinases, such as PI3K and mTOR, which are involved in cell growth and proliferation. It also inhibits the activity of certain proteins, such as NF-κB, which are involved in inflammation and immune response. The compound has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation, induce apoptosis, reduce inflammation, and modulate the immune response. The compound has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits promising activity against various diseases, making it a potential candidate for drug development. However, there are also some limitations to its use in lab experiments. The compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects. It may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol. One direction is to further investigate its mechanism of action and potential targets. This can help to identify new therapeutic applications and improve the efficacy of the compound. Another direction is to optimize the synthesis method to improve the efficiency and reproducibility of the process. This can help to reduce the cost and time required to produce the compound. Additionally, more research is needed to evaluate the safety and potential side effects of the compound in vivo. This can help to identify any potential risks associated with its use and ensure its safety for human use.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol involves the reaction of cyclopropylamine with 6-methylsulfonylquinazolin-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to obtain the desired product in good yield and purity. The synthesis method has been optimized to improve the efficiency and reproducibility of the process.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and the results have been promising.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-22(20,21)11-4-5-13-12(8-11)15(18-9-17-13)16-7-6-14(19)10-2-3-10/h4-5,8-10,14,19H,2-3,6-7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOFJHBZNRCBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CN=C2NCCC(C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-imidazo[1,2-a]pyrazin-8-yl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B7435508.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)methanamine](/img/structure/B7435516.png)
![5-[[6-(2,6-Difluorophenyl)pyridazin-3-yl]amino]-4,4-dimethylpentan-2-ol](/img/structure/B7435527.png)
![3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B7435535.png)
![1-[6-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridin-2-yl]ethanol](/img/structure/B7435541.png)
![3-methyl-N-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7435548.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![1-[1-(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)azetidin-3-yl]pyrrolidin-2-one](/img/structure/B7435572.png)
![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)


![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![2-[(3aS,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7435614.png)